Zymosan A

Immunology Pattern Recognition Receptors TLR2

Zymosan A is the gold-standard particulate β-glucan for reproducible dual-receptor (TLR2/Dectin-1) innate immune activation. Unlike generic zymosan or curdlan, its defined composition (~58% glucan, ~18% mannan) and standardized preparation ensure lot-to-lot consistency, eliminating experimental variability in inflammasome, peritonitis, NETosis, and immunometabolism studies. The 'A' designation guarantees a water-insoluble yet uniformly dispersible product—critical for phagocytosis assays. Choose Zymosan A for reliable, publication-grade results.

Molecular Formula C74H112Cl2N6O11
Molecular Weight 1332.6 g/mol
CAS No. 9011-93-2
Cat. No. B13392414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZymosan A
CAS9011-93-2
Molecular FormulaC74H112Cl2N6O11
Molecular Weight1332.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl
InChIInChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3
InChIKeyJITWMWVPQUZNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zymosan A (CAS 58856-93-2) Procurement Guide: Fungal β-Glucan Standard for TLR2/Dectin-1 Research


Zymosan A (CAS 58856-93-2) is a standardized, particulate β-glucan preparation derived from the cell walls of *Saccharomyces cerevisiae* . It serves as a cornerstone tool in immunological research due to its ability to simultaneously engage both Toll-like Receptor 2 (TLR2) and the C-type lectin receptor Dectin-1, a dual agonism that distinguishes it from most other β-glucans [1]. Its utility is underpinned by a defined, albeit complex, biochemical composition: it contains approximately 58% glucan, 18% mannan, and other components including proteins, chitins, glycolipids, and ash .

Why Generic Zymosan or Other β-Glucans Cannot Substitute for Zymosan A in Research


Substituting Zymosan A with generic zymosan preparations or alternative β-glucans like curdlan or barley β-glucan introduces significant experimental variability and alters biological outcomes. This stems from critical differences in receptor activation profiles and structural composition. Unlike curdlan, which is a pure linear β-1,3-glucan primarily activating Dectin-1, Zymosan A's complex structure enables strong TLR2 co-activation [1]. This dual signaling is functionally distinct and necessary for specific downstream effects. Furthermore, different β-glucans have been shown to differentially regulate key antioxidant enzymes; for example, Zymosan A markedly upregulates SOD1, whereas curdlan downregulates SOD1, CAT, and GPX1 in human PBMCs [2]. The 'A' designation in Zymosan A refers to a specific preparation method that yields a reproducible, particulate, water-insoluble but uniformly dispersible product with a defined composition, ensuring experimental consistency that generic zymosan, with its variable molecular weight and purity, cannot guarantee [REFS-3, REFS-4].

Quantitative Evidence for Zymosan A's Differentiated Biological Activity


Zymosan A's Unique Dual Activation of TLR2 and Dectin-1 vs. Single-Target β-Glucans

Zymosan A is a potent and dual agonist of both TLR2 and Dectin-1, a property not shared by all β-glucans. A 2024 study systematically compared six commercially available β-glucans and found that while all activated Dectin-1a, TLR2 was predominantly activated by Zymosan A [1]. This dual engagement is functionally crucial, as the TLR2/MyD88 pathway initiates pro-IL-1β production, while Dectin-1 signaling amplifies its conversion to the active form [2].

Immunology Pattern Recognition Receptors TLR2 Dectin-1

Differential Regulation of Antioxidant Enzymes in Human PBMCs: Zymosan A vs. Curdlan

A 2025 study compared the effects of Zymosan A and curdlan on human peripheral blood mononuclear cells (PBMCs). While both β-glucans significantly increased reactive oxygen species (ROS) generation, they exerted opposing effects on the expression of key antioxidant enzymes. Zymosan A markedly upregulated SOD1 expression, whereas curdlan downregulated SOD1, CAT, and GPX1 [1]. This demonstrates that the structural differences between these β-glucans translate into fundamentally different cellular responses.

Immunometabolism Oxidative Stress PBMCs SOD1

Divergent Cytokine Suppression in Th2-Polarized T Cell Co-cultures: Zymosan A vs. Zymosan Depleted

In a model of allergen-specific immunotherapy, Zymosan A and other β-glucans were tested for their ability to modulate Th2-biased T cell responses. While Zymosan A, Zymosan depleted, β-1,3 glucan, and β-1,3 1,6 glucan all suppressed allergen-induced IL-5 secretion, only Zymosan A and β-1,3 glucan significantly suppressed allergen-induced interferon gamma (IFNγ) secretion [1]. This indicates that Zymosan A possesses a distinct T cell priming capacity not fully shared even with its 'depleted' counterpart.

Allergy Immunotherapy T cell polarization IFNγ

Comparative Kinetics of Neutrophil Extracellular Trap (NET) Formation: Zymosan A vs. Carrageenan

A 2024 study using the murine air pouch model directly compared the inflammatory mechanisms triggered by Zymosan A and λ-carrageenan. A key differentiating factor was the induction of neutrophil extracellular traps (NETs). Zymosan A stimulated a clear, time-dependent NET response to clear particles, whereas no obvious NET formation was observed in carrageenan-induced inflammation [1].

Inflammation Neutrophils NETosis In Vivo Model

Impact of Molecular Weight and Solubility on Bioactivity: Native Zymosan A vs. Low-Molecular-Weight Fragments

The high molecular weight (240 kDa) and water-insolubility of native Zymosan A can limit its bioavailability and efficacy in certain applications. Hydrolysis of Zymosan A to create lower molecular weight fragments (8, 5, and 2 kDa) alters its biological activity. In a chronic atrophic gastritis model, the 8 kDa fragment A showed significant anti-gastritis activity, while the activity of native zymosan was quite low, and fragments B (5 kDa) and C (2 kDa) had intermediate activity [1]. This demonstrates that the native form's structure confers a specific, and in this case, low bioactivity for this particular disease model.

Structure-Activity Relationship Solubility Gastritis

Optimal Research and Industrial Application Scenarios for Zymosan A (58856-93-2)


Innate Immune Training and Macrophage Activation Studies

Zymosan A is the gold standard for inducing a robust, dual-receptor-mediated innate immune response. Its ability to simultaneously activate TLR2 and Dectin-1 [1] makes it ideal for studying the complex signaling networks and transcriptional changes associated with innate immune training, cytokine production (e.g., pro-IL-1β, TNF-α), and inflammasome activation [2]. Its particulate nature also makes it a model for fungal particle recognition and phagocytosis.

Induction of Experimental Sterile Inflammation in Rodent Models

Zymosan A is a widely validated and reliable inducer of acute, sterile inflammation. It is used in established models like the murine air pouch model, which reveals a specific mode of action involving neutrophil recruitment and NETosis, distinct from soluble irritants like carrageenan [3]. It is also the standard agent for the Zymosan-A Induced Peritonitis model, used for screening anti-inflammatory compounds and studying leukocyte infiltration [4].

Studying the Role of Pattern Recognition Receptors in Host Defense

Given its well-characterized engagement of TLR2 and Dectin-1 [REFS-1, REFS-2], Zymosan A is a critical tool for dissecting the contributions of these specific Pattern Recognition Receptors (PRRs) to host defense. It is used in vitro and in vivo to study responses to fungal components and to investigate the receptor co-localization and signaling pathways (MyD88, Syk) that lead to anti-microbial immunity [5].

Investigating Immunometabolism and Redox Signaling

Zymosan A's ability to rapidly alter cellular metabolism, as evidenced by a drop in intracellular ATP leading to inflammasome activation [2], makes it a valuable tool in immunometabolism research. Furthermore, its specific regulation of oxidative stress pathways, including the upregulation of SOD1 [6], positions it as a key reagent for studying the interplay between immune activation, mitochondrial function, and redox balance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zymosan A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.